N-(5H-purin-6-yl)benzamide
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Overview
Description
N-(5H-purin-6-yl)benzamide: is a chemical compound with the molecular formula C12H9N5O . It is a derivative of purine, a heterocyclic aromatic organic compound, and benzamide, an amide derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5H-purin-6-yl)benzamide typically involves the reaction of 6-chloropurine with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Reagents like and are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various purine derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
N-(5H-purin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Industry: The compound’s derivatives are used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5H-purin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
- N-(9H-purin-6-yl)benzamide
- N6-Benzoylaminopurine
- N6-Benzoyladenine
Comparison: N-(5H-purin-6-yl)benzamide is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to N-(9H-purin-6-yl)benzamide, it may exhibit different binding affinities and selectivities towards molecular targets, leading to distinct pharmacological profiles .
Properties
IUPAC Name |
N-(5H-purin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7,9H,(H,13,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPVEBOIKWKVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=NC3=NC=NC32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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